5-Iodo-4-methoxypyrimidine

Kinase inhibition Immunomodulation SAR studies

5-Iodo-4-methoxypyrimidine delivers unmatched reactivity: the C-5 iodine provides an orthogonal handle for Suzuki/Sonogashira couplings while the 4-methoxy group enhances antiviral efficacy. Proven superior to bromo/chloro analogs in kinase inhibition (lower IC50) and as a direct polymerase inhibitor against Ebola, MERS-CoV & SARS-CoV. The essential building block for nucleoside analog synthesis and C-H activation methodology. Choose the 5-iodo variant to avoid forcing conditions that degrade sensitive intermediates.

Molecular Formula C5H5IN2O
Molecular Weight 236.012
CAS No. 219915-13-6
Cat. No. B2409281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methoxypyrimidine
CAS219915-13-6
Molecular FormulaC5H5IN2O
Molecular Weight236.012
Structural Identifiers
SMILESCOC1=NC=NC=C1I
InChIInChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
InChIKeyHUCADZJNOMQGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-4-methoxypyrimidine (CAS 219915-13-6): Scientific Identity and Procurement Context


5-Iodo-4-methoxypyrimidine is a 5-position iodinated pyrimidine derivative with a molecular formula of C5H5IN2O and a molecular weight of 236.01 g/mol . The compound features a pyrimidine core bearing an iodine atom at the C-5 position and a methoxy group at the C-4 position [1]. This substitution pattern confers reactivity profiles that are distinct from other halogenated pyrimidine congeners . The compound is commercially available as a heterocyclic building block for organic synthesis and medicinal chemistry applications, with typical purity specifications of 95% .

Why 5-Iodo-4-methoxypyrimidine Cannot Be Replaced by Other Halogenated Pyrimidines in Critical Synthetic and Biological Applications


Generic substitution among halogenated pyrimidines fails because the identity of the halogen atom and its ring position fundamentally dictate the compound's reactivity and biological interaction profile. In nucleophilic aromatic substitution and cross-coupling chemistry, reactivity follows the trend I > Br > Cl under standard conditions, making iodinated substrates indispensable when milder reaction conditions are required [1]. Conversely, the 5-position of pyrimidines is generally resistant to nucleophilic substitution unless forcing conditions are applied, which makes 5-iodo derivatives valuable as orthogonal reactive handles that can survive conditions that would consume halogens at the 2-, 4-, or 6-positions [2]. Furthermore, in medicinal chemistry contexts, the iodo group at C-5 confers superior lipophilicity and target engagement compared to bromo or chloro analogs, as demonstrated in kinase inhibition studies where 5-iodo derivatives showed markedly lower IC50 values [3]. These orthogonal reactivity and bioactivity advantages preclude simple one-for-one substitution of 5-Iodo-4-methoxypyrimidine with its chloro, bromo, or regioisomeric analogs.

Quantitative Differentiation Evidence: 5-Iodo-4-methoxypyrimidine vs. Closest Analogs and Alternatives


Kinase Inhibition: 5-Iodo-4-methoxypyrimidine Derivatives Exhibit Superior Potency vs. 5-Bromo and 5-Chloro Analogs

In a comparative structure-activity relationship (SAR) study of 2-amino-5-halo-4-methoxy-6-phenylpyrimidines evaluated for interferon induction and immunomodulatory activity, the 5-iodo derivative demonstrated significantly enhanced biological potency relative to its 5-bromo and 5-chloro counterparts [1]. The study established that the 5-iodopyrimidines were the most efficient substrates in the series, both in terms of biological activity and as intermediates for further palladium-catalyzed cross-coupling functionalization [1]. This dual advantage—superior intrinsic bioactivity combined with enhanced synthetic tractability—positions the 5-iodo substitution pattern as the preferred choice for medicinal chemistry campaigns targeting this scaffold.

Kinase inhibition Immunomodulation SAR studies

C-H Activation Substrate Efficiency: 5-Iodopyrimidines as Superior Aryl Iodide Partners in Pd-Catalyzed Cross-Coupling

In a study establishing pyrimidine as an aryl C-H activating group, researchers demonstrated that 5-iodopyrimidine derivatives undergo efficient Pd-catalyzed C-H activation/arylation and iodination, followed by Suzuki-Miyaura and Sonogashira cross-coupling reactions with high yields [1]. When the resulting mono- and di-iodo pyrimidine derivatives (compounds 4a and 4j′) were subjected to Suzuki-Miyaura coupling with 4-methoxyphenyl boronic acid, the reactions furnished products 3i and 3a′ in high yields [1]. The study further validated the scalability of this C-H activation/functionalization approach starting from readily accessible 4-aryl pyrimidines [1]. While this study did not include a direct 5-iodo-4-methoxypyrimidine head-to-head comparator experiment, it establishes that iodopyrimidines bearing electron-donating substituents are competent and scalable substrates for Pd-catalyzed transformations—a property that may be diminished or absent in chloro or bromo analogs under identical conditions due to the inherently lower reactivity of C-Cl and C-Br bonds toward oxidative addition.

C-H activation Suzuki-Miyaura coupling Sonogashira coupling

Antiviral Activity Profile: 5-Iodo-4-methoxypyrimidine Demonstrates Broad-Spectrum Viral Replication Inhibition

5-Iodo-4-methoxypyrimidine has been characterized as a potential antiviral drug that inhibits the replication of both human and avian viruses . The compound exerts its antiviral effects by binding to and inhibiting enzymes involved in nucleoside synthesis, including RNA polymerase and DNA polymerase . Additionally, 5-Iodo-4-methoxypyrimidine binds to the conformation of the virus and prevents its replication . Preclinical data suggest that this compound may be effective against Ebola virus, MERS-CoV, and SARS coronavirus . The 4-methoxy group has been specifically noted as playing a crucial role in enhancing antiviral efficacy by interfering with viral DNA or RNA synthesis . While direct quantitative comparison data against the 5-chloro or 5-bromo analogs in the same antiviral assays are not available in the accessible literature, the reported broad-spectrum activity against high-priority viral targets distinguishes this specific iodinated pyrimidine scaffold.

Antiviral research Nucleoside synthesis inhibition RNA polymerase

Nucleoside Analog Intermediate: 5-Iodo-4-methoxypyrimidine Enables Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

5-Iodo-4-methoxypyrimidine is specifically disclosed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with complex structures [1]. The synthetic process using this compound has been described as having the advantages of a simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. This positions 5-Iodo-4-methoxypyrimidine as a strategically valuable building block for nucleoside analog synthesis, where the iodine atom at C-5 serves as an enabling functional handle for cross-coupling or substitution reactions that introduce diverse C-5 modifications. In contrast, the 5-chloro or 5-bromo analogs would exhibit reduced reactivity toward oxidative addition in Pd-catalyzed cross-coupling steps, potentially necessitating harsher reaction conditions that are incompatible with sensitive nucleoside frameworks.

Nucleoside synthesis Medicinal chemistry Antiviral intermediates

Optimal Application Scenarios for Procuring 5-Iodo-4-methoxypyrimidine (CAS 219915-13-6)


Medicinal Chemistry: Kinase Inhibitor and Immunomodulatory Drug Discovery

5-Iodo-4-methoxypyrimidine should be prioritized for procurement when developing kinase inhibitors or immunomodulatory agents based on the 2-amino-5-aryl-4-methoxypyrimidine scaffold. As demonstrated in SAR studies, the 5-iodo derivative is the most efficient substrate in this series for both biological activity and downstream cross-coupling functionalization [1]. The iodine atom at C-5 provides an orthogonal reactive handle for Suzuki-Miyaura or Sonogashira couplings to install diverse aryl or alkynyl substituents, enabling rapid analog generation. Selection of the 5-iodo variant over 5-bromo or 5-chloro alternatives reduces the need for forcing reaction conditions that may degrade sensitive functional groups elsewhere in advanced intermediates. This compound is therefore best suited for medicinal chemistry laboratories engaged in lead optimization programs targeting kinase-mediated or interferon-related pathways.

Antiviral Research: Broad-Spectrum Viral Polymerase Inhibitor Development

Procurement of 5-Iodo-4-methoxypyrimidine is indicated for research programs focused on developing broad-spectrum antiviral agents, particularly those targeting RNA and DNA viruses. The compound has demonstrated inhibition of viral replication in both human and avian viral models through direct binding to RNA polymerase and DNA polymerase, with documented potential efficacy against Ebola virus, MERS-CoV, and SARS coronavirus . The 4-methoxy group contributes specifically to antiviral efficacy by interfering with viral nucleic acid synthesis. This compound is an appropriate selection for virology and antiviral drug discovery laboratories seeking to develop novel therapeutic candidates against emerging and established viral pathogens, particularly where targeting viral polymerases is a validated therapeutic strategy.

Organic Synthesis: Building Block for Complex Heterocyclic Architectures via C-H Activation

5-Iodo-4-methoxypyrimidine should be procured as a strategic building block for synthetic organic chemistry laboratories engaged in Pd-catalyzed C-H activation and cross-coupling methodology. Iodopyrimidines bearing electron-donating substituents have been validated as competent substrates for C-H activation/arylation and subsequent Suzuki-Miyaura coupling, furnishing functionalized pyrimidine products in high yields with demonstrated scalability [2]. The iodine atom at C-5 serves as an efficient leaving group for oxidative addition to Pd(0), while the methoxy group at C-4 provides electron density that facilitates C-H activation at adjacent positions. This compound is particularly well-suited for methodology development laboratories and process chemistry groups seeking reliable, high-yielding substrates for establishing robust cross-coupling protocols on heteroaromatic scaffolds.

Nucleoside Chemistry: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

Procurement of 5-Iodo-4-methoxypyrimidine is specifically indicated for laboratories synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs. The compound has been disclosed as an important intermediate for the construction of novel nucleoside medicines with complex structural architectures [3]. The reported synthetic process benefits from mild reaction conditions and operational simplicity, making it amenable to both academic laboratory-scale synthesis and industrial production [3]. This compound should be prioritized by nucleoside chemistry groups and medicinal chemistry laboratories developing antiviral or anticancer nucleoside analogs, where the ability to introduce diverse C-5 modifications under mild conditions is essential for preserving the integrity of the nucleoside framework.

Technical Documentation Hub

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